An In-depth Technical Guide to 2-(Ethylamino)-2-phenylacetonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Ethylamino)-2-phenylacetonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Ethylamino)-2-phenylacetonitrile, a substituted α-aminonitrile, represents a class of organic compounds of significant interest in medicinal and synthetic chemistry. α-Aminonitriles are characterized by the presence of both an amino group and a nitrile group on the same carbon atom, a structural feature that imparts a unique and versatile reactivity profile.[1][2] These compounds are recognized as crucial intermediates in the synthesis of a wide array of biologically active molecules, including α-amino acids, nitrogen-containing heterocycles, and various pharmaceutical agents.[3] This guide provides a comprehensive overview of the known physicochemical properties, a detailed examination of its probable synthetic route, and a discussion of its potential applications in the field of drug development, grounded in the established chemistry of α-aminonitriles.
Physicochemical Properties
Table 1: Physicochemical Properties of 2-(Ethylamino)-2-phenylacetonitrile and its Hydrochloride Salt
| Property | 2-(Ethylamino)-2-phenylacetonitrile | 2-(Ethylamino)-2-phenylacetonitrile hydrochloride | Source(s) |
| Molecular Formula | C₁₀H₁₂N₂ | C₁₀H₁₃ClN₂ | |
| Molecular Weight | 160.22 g/mol | 196.68 g/mol | [4] |
| CAS Number | 42561-76-2 | 1440535-38-5 | [4] |
| Appearance | Likely a solid or oil at room temperature. | Likely a crystalline solid. | Inferred |
| Solubility | Expected to be soluble in organic solvents. | Expected to be more soluble in water and polar protic solvents. | Inferred |
| pKa | The ethylamino group would be basic. | The hydrochloride salt would be acidic. | Inferred |
Synthesis of 2-(Ethylamino)-2-phenylacetonitrile
The most direct and widely employed method for the synthesis of α-aminonitriles is the Strecker reaction .[5] This versatile one-pot, three-component reaction involves the condensation of an aldehyde or ketone, an amine, and a cyanide source.[6] For the synthesis of 2-(ethylamino)-2-phenylacetonitrile, the reactants would be benzaldehyde, ethylamine, and a cyanide source, such as trimethylsilyl cyanide (TMSCN) for improved safety and reactivity.[7]
The reaction proceeds through the initial formation of an imine from the reaction of benzaldehyde and ethylamine. Subsequent nucleophilic attack of the cyanide ion on the imine carbon atom yields the target α-aminonitrile.[5]
Experimental Protocol: Proposed Strecker Synthesis
This protocol is a generalized procedure based on established methods for α-aminonitrile synthesis.[7][8] Optimization would be necessary to achieve high yields for this specific transformation.
Materials:
-
Benzaldehyde
-
Ethylamine
-
Trimethylsilyl cyanide (TMSCN)
-
A suitable catalyst (e.g., a Lewis acid or an organocatalyst)[3]
-
Anhydrous solvent (e.g., ethanol, dichloromethane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Potassium bromide (KBr) for IR analysis
Procedure:
-
To a stirred solution of benzaldehyde (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere, add ethylamine (1-1.2 equivalents).
-
Stir the mixture at room temperature for a designated period to allow for imine formation. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Introduce the catalyst (if used) to the reaction mixture.
-
Slowly add trimethylsilyl cyanide (1.2 equivalents) to the mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Continue stirring the reaction mixture until completion, as indicated by TLC analysis.
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude 2-(ethylamino)-2-phenylacetonitrile can be achieved by column chromatography or crystallization.
Spectroscopic Characterization (Predicted)
While specific spectra for 2-(ethylamino)-2-phenylacetonitrile are not available in the search results, the expected spectral characteristics can be predicted based on its structure. Commercial suppliers indicate the availability of such data, which would be essential for definitive structural confirmation.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic protons: A multiplet in the range of 7.2-7.5 ppm corresponding to the phenyl ring protons.
-
Methine proton (-CH(CN)-): A singlet or a multiplet (depending on coupling with the N-H proton) in the region of 4.0-5.0 ppm.
-
Ethyl group protons (-CH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons.
-
Amine proton (-NH-): A broad singlet, the chemical shift of which would be concentration and solvent dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Nitrile carbon (-CN): A signal in the range of 115-125 ppm.
-
Aromatic carbons: Several signals in the aromatic region (120-140 ppm).
-
Methine carbon (-CH(CN)-): A signal around 50-60 ppm.
-
Ethyl group carbons (-CH₂CH₃): Two signals in the aliphatic region.
IR (Infrared) Spectroscopy:
-
N-H stretch: A peak in the region of 3300-3500 cm⁻¹.
-
C-H stretches (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹.
-
C≡N stretch (nitrile): A sharp, medium-intensity peak around 2220-2260 cm⁻¹.
-
C=C stretches (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak at m/z = 160.
-
Fragmentation Pattern: Expect to see fragments corresponding to the loss of the cyanide group, the ethyl group, and cleavage of the benzyl moiety.
Applications in Drug Development
The α-aminonitrile scaffold is a "privileged" structure in medicinal chemistry due to its role as a versatile precursor to a wide range of pharmacologically active compounds.[3]
Precursor to α-Amino Acids and Derivatives
The hydrolysis of the nitrile group in 2-(ethylamino)-2-phenylacetonitrile would yield N-ethyl-phenylglycine, a non-proteinogenic amino acid. Such unnatural amino acids are valuable components in the synthesis of peptidomimetics and other drug candidates, offering improved metabolic stability and conformational constraint compared to their natural counterparts.
Synthesis of Heterocyclic Compounds
The bifunctional nature of α-aminonitriles allows them to be key starting materials in the synthesis of various nitrogen-containing heterocycles, which are prevalent in many drug classes.[1] The amino and nitrile groups can participate in intramolecular cyclization reactions or serve as handles for the construction of more complex ring systems.
Bioisostere for Carbonyl Groups
In some contexts, the nitrile group can act as a bioisostere for a carbonyl group, participating in similar non-covalent interactions with biological targets. This can be a useful strategy in drug design to modulate the electronic and pharmacokinetic properties of a lead compound.
Safety and Handling
Specific toxicity data for 2-(ethylamino)-2-phenylacetonitrile is not available. However, given its structure as a substituted phenylacetonitrile, it should be handled with care. Phenylacetonitrile (benzyl cyanide) is known to be toxic if inhaled, swallowed, or absorbed through the skin.[9] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential when handling this compound and its precursors, particularly cyanide-containing reagents.
Conclusion
2-(Ethylamino)-2-phenylacetonitrile is a valuable, yet not extensively characterized, member of the α-aminonitrile family. Its synthesis is readily achievable through established methodologies like the Strecker reaction. The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and development. Further research into its specific properties and reactivity is warranted to fully exploit its synthetic potential.
Visualizations
Logical Relationship: Synthesis via Strecker Reaction
Caption: The Strecker reaction pathway for the synthesis of 2-(ethylamino)-2-phenylacetonitrile.
Experimental Workflow: Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of α-aminonitriles.
References
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